Cas no 4663-83-6 (Buramate)

Buramate structure
Buramate structure
Product Name:Buramate
Numero CAS:4663-83-6
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD00865284
CID:329164
PubChem ID:20787
Update Time:2025-04-19

Buramate Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,N-(phenylmethyl)-, 2-hydroxyethyl ester
    • Buramate
    • 2-hydroxyethyl N-benzylcarbamate
    • Buramate-d7
    • 2-Benzylcarbamoyloxy-aethanol
    • 2-Hydroxyethyl benzylcarbamate
    • AC 601
    • AC-601
    • benzyl-carbamic acid-(2-hydroxy-ethyl ester)
    • Benzyl-carbamidsaeure-(2-hydroxy-aethylester)
    • Buramat
    • Buramate [USAN:INN]
    • Buramato [INN-Spanish]
    • Buramatum [INN-Latin]
    • Hyamate
    • Benzylcarbamic acid 2-hydroxyethyl ester
    • DTXSID70196888
    • SR-01000944202-1
    • BRN 2838813
    • Benzylurethane du glycol
    • NSC-30781
    • Q27287146
    • 242 HC
    • BURAMATE [INN]
    • NS00126895
    • Buramato
    • Buramate (USAN)
    • NSC-30223
    • Benzylurethane du glycol [French]
    • SCHEMBL79198
    • Carbamic acid, (phenylmethyl)-, 2-hydroxyethyl ester
    • CHEBI:134851
    • CCG-213427
    • Ethylene glycol, mono(benzylcarbamate)
    • AKOS006272292
    • CHEMBL2103933
    • NSC30223
    • NSC 30223
    • UNII-Q9HDA6U6V4
    • 4663-83-6
    • 4-12-00-02251 (Beilstein Handbook Reference)
    • HY-116826
    • BURAMATE [USAN]
    • D02639
    • EN300-203841
    • Z1198155419
    • NSC30781
    • Q9HDA6U6V4
    • CARBAMIC ACID, BENZYL-, 2-HYDROXYETHYL ESTER
    • AB01563075_01
    • Buramatum
    • SR-01000944202
    • BURAMATE [MI]
    • Buramate; Carbamic acid, N-(phenylmethyl)-, 2-hydroxyethyl ester; Carbamic acid, (phenylmethyl)-, 2-hydroxyethyl ester (9CI); Carbamic acid, benzyl-, 2-hydroxyethyl ester (6CI,7CI,8CI); 2-Hydroxyethyl N-(phenylmethyl)carbamate; Ethylene glycol, benzylcarbamate (8CI
    • BRD-K30360804-001-01-3
    • TS-09840
    • G55026
    • MDL: MFCD00865284
    • Inchi: 1S/C10H13NO3/c12-6-7-14-10(13)11-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
    • Chiave InChI: YFLRYAVDPKONNX-UHFFFAOYSA-N
    • Sorrisi: O(C(NCC1C=CC=CC=1)=O)CCO

Proprietà calcolate

  • Massa esatta: 195.08959
  • Massa monoisotopica: 195.089543
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 0.8
  • Superficie polare topologica: 58.6

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: 40°
  • Punto di ebollizione: 375.8±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 181.1±25.9 °C
  • Indice di rifrazione: 1.542
  • PSA: 58.56
  • LogP: 1.29600
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

Buramate Informazioni sulla sicurezza

Buramate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8588-1 mg
Buramate
4663-83-6 99.65%
1mg
¥1300.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8588-5 mg
Buramate
4663-83-6 99.65%
5mg
¥2927.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8588-10 mg
Buramate
4663-83-6 99.65%
10mg
¥4388.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8588-25 mg
Buramate
4663-83-6 99.65%
25mg
¥7898.00 2022-04-26
TRC
B689700-1000mg
Buramate
4663-83-6
1g
$ 196.00 2023-04-18
TRC
B689700-10000mg
Buramate
4663-83-6
10g
$ 1533.00 2023-04-18
TRC
B689700-1g
Buramate
4663-83-6
1g
$ 160.00 2022-06-06
TRC
B689700-10g
Buramate
4663-83-6
10g
$ 1270.00 2022-06-06
TRC
B689702-2.5mg
Buramate-d7
4663-83-6
2.5mg
$ 207.00 2023-04-18
TRC
B689702-25mg
Buramate-d7
4663-83-6
25mg
$ 800.00 2023-09-08
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